4-Methoxy-2-(pyridin-3-yl)aniline
Overview
Description
4-Methoxy-2-(pyridin-3-yl)aniline is an organic compound with the molecular formula C12H12N2O It consists of a methoxy group attached to the fourth position of a benzene ring, which is further substituted with a pyridin-3-yl group at the second position and an amino group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(pyridin-3-yl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyaniline with 3-bromopyridine under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura coupling. The reaction typically employs a palladium catalyst, a base like potassium carbonate, and a boronic acid derivative of 3-bromopyridine in an organic solvent like tetrahydrofuran or toluene. The reaction is carried out under an inert atmosphere at elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(pyridin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium ethoxide in ethanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of the nitro compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-2-(pyridin-3-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe molecule in studying enzyme interactions and receptor binding in biological systems.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(pyridin-3-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The methoxy and pyridinyl groups can interact with various molecular targets, influencing the compound’s pharmacokinetic and pharmacodynamic properties. The amino group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-(pyridin-2-yl)aniline: Similar structure but with the pyridinyl group at the second position.
4-Methoxy-2-(pyridin-4-yl)aniline: Similar structure but with the pyridinyl group at the fourth position.
4-Methoxy-2-(quinolin-3-yl)aniline: Similar structure but with a quinolinyl group instead of a pyridinyl group.
Uniqueness
4-Methoxy-2-(pyridin-3-yl)aniline is unique due to the specific positioning of the methoxy, pyridinyl, and amino groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-methoxy-2-pyridin-3-ylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-10-4-5-12(13)11(7-10)9-3-2-6-14-8-9/h2-8H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFLFABUXNQYCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30854275 | |
Record name | 4-Methoxy-2-(pyridin-3-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30854275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923293-14-5 | |
Record name | 4-Methoxy-2-(pyridin-3-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30854275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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